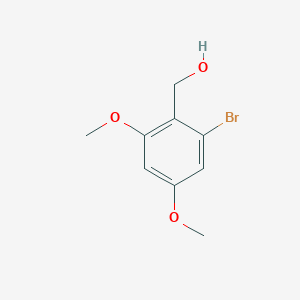

(2-Bromo-4,6-dimethoxyphenyl)methanol

Description

Significance and Context in Aryl Halide Chemistry

Aryl halides are a cornerstone of synthetic organic chemistry, primarily due to their ability to participate in a wide array of cross-coupling reactions. The carbon-bromine bond in compounds like (2-Bromo-4,6-dimethoxyphenyl)methanol is a key functional group that allows for the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is fundamental to the construction of more complex molecular architectures.

The presence of the bromine atom on the aromatic ring opens the door to a variety of powerful synthetic methodologies, including but not limited to Suzuki, Heck, and Sonogashira couplings. These reactions are instrumental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The electronic environment of the aromatic ring, influenced by the two methoxy (B1213986) groups, can modulate the reactivity of the aryl bromide, making it an interesting substrate for studying reaction mechanisms and developing new synthetic protocols.

Overview of Aromatic Methanol (B129727) Derivatives in Synthetic Chemistry

Aromatic methanol derivatives, also known as benzylic alcohols, are versatile intermediates in organic synthesis. The hydroxyl group can be easily oxidized to form the corresponding aldehyde or carboxylic acid, providing a pathway to a different class of compounds. Furthermore, the hydroxyl group can be converted into a leaving group, facilitating nucleophilic substitution reactions.

The interplay between the hydroxymethyl group and the other substituents on the aromatic ring can lead to unique reactivity. In the case of this compound, the proximity of the hydroxymethyl group to the bromine atom could potentially be exploited in intramolecular reactions to form cyclic structures.

Research Findings on this compound

Detailed research has outlined a viable synthetic pathway to this compound, highlighting its role as a tangible chemical entity for further investigation.

Synthesis of this compound

A documented synthesis of this compound starts from 3,5-dimethoxyaniline. arkat-usa.org The synthesis proceeds through the following key steps:

Diazotization and Sandmeyer Reaction : The starting material, 3,5-dimethoxyaniline, undergoes diazotization followed by a Sandmeyer reaction with copper(I) bromide to introduce the bromine atom, yielding 1-bromo-3,5-dimethoxybenzene. arkat-usa.org

Vilsmeier-Haack Formylation : The resulting aryl bromide is then subjected to a Vilsmeier-Haack formylation reaction using phosphorus oxychloride and dimethylformamide to introduce a formyl group, producing 2-bromo-4,6-dimethoxybenzaldehyde (B2683855). arkat-usa.org

Reduction to the Alcohol : Finally, the aldehyde is reduced to the corresponding alcohol, this compound, using sodium borohydride (B1222165) in a mixture of tetrahydrofuran (B95107) and methanol. arkat-usa.org

The following table summarizes the key intermediates and the final product in this synthetic route.

| Compound Name | Molecular Formula | Role in Synthesis |

| 3,5-Dimethoxyaniline | C₈H₁₁NO₂ | Starting Material |

| 1-Bromo-3,5-dimethoxybenzene | C₈H₉BrO₂ | Intermediate |

| 2-Bromo-4,6-dimethoxybenzaldehyde | C₉H₉BrO₃ | Intermediate (Precursor) |

| This compound | C₉H₁₁BrO₃ | Final Product |

Spectroscopic data for the intermediate, 2-Bromo-4,6-dimethoxybenzaldehyde, has been reported, confirming its structure. arkat-usa.org

¹H NMR Data for 2-Bromo-4,6-dimethoxybenzaldehyde (in CDCl₃):

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| 10.3 ppm | singlet | 1H | CHO |

| 6.77 ppm | doublet | 1H | aryl H |

| 6.42 ppm | doublet | 1H | aryl H |

| 3.88 ppm | singlet | 3H | OMe |

| 3.85 ppm | singlet | 3H | OMe |

¹³C NMR Data for 2-Bromo-4,6-dimethoxybenzaldehyde (in CDCl₃):

| Chemical Shift (δ) | Assignment |

| 189.2 ppm | CHO |

| 164.4 ppm | aryl C |

| 163.6 ppm | aryl C |

| 127.4 ppm | aryl C |

| 116.9 ppm | aryl C |

| 111.5 ppm | aryl C |

| 98.2 ppm | aryl C |

| 56.1 ppm | OMe |

| 55.9 ppm | OMe |

The successful synthesis and characterization of its precursor provide a solid foundation for the preparation and subsequent use of this compound in further synthetic endeavors. arkat-usa.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H11BrO3 |

|---|---|

Molecular Weight |

247.09 g/mol |

IUPAC Name |

(2-bromo-4,6-dimethoxyphenyl)methanol |

InChI |

InChI=1S/C9H11BrO3/c1-12-6-3-8(10)7(5-11)9(4-6)13-2/h3-4,11H,5H2,1-2H3 |

InChI Key |

KSXHNURXHQBURB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C(=C1)Br)CO)OC |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromo 4,6 Dimethoxyphenyl Methanol

Strategies for Benzyl (B1604629) Alcohol Moiety Introduction

Reduction of Corresponding Benzaldehyde Precursors

The most direct and widely utilized method for synthesizing (2-Bromo-4,6-dimethoxyphenyl)methanol is through the reduction of its corresponding aldehyde, 2-bromo-4,6-dimethoxybenzaldehyde (B2683855). This transformation is typically achieved with high efficiency using metal hydride reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common choice for this reaction, often carried out in an alcoholic solvent such as ethanol. mdma.ch It offers excellent chemoselectivity, reducing the aldehyde group without affecting the aromatic ring or the bromo and methoxy (B1213986) substituents.

For instance, the reduction of the related 6-bromo-2,5-dimethoxybenzaldehyde to its corresponding alcohol was successfully achieved using sodium borohydride in 95% ethanol, yielding the product in 86% yield. mdma.ch This method is favored for its mild reaction conditions and the operational simplicity of the workup procedure. Alternatively, more powerful reducing agents like lithium aluminum hydride (LiAlH₄) can be used, though NaBH₄ is generally sufficient and safer to handle for this type of transformation.

Below is a summary of typical conditions for this reduction, based on analogous transformations.

| Reagent | Solvent | Typical Conditions | Yield |

| Sodium Borohydride (NaBH₄) | Ethanol / Methanol (B129727) | Room Temperature to 50°C | High (e.g., 86%) mdma.ch |

| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (B95107) (THF) / Diethyl Ether | 0°C to Room Temperature | Very High |

Alternative Routes to the Methanol Functionality

Beyond the reduction of benzaldehydes, other synthetic strategies can be employed to introduce the methanol functionality. Catalytic hydrogenation is a viable industrial method for the reduction of benzaldehydes to benzyl alcohols. researchgate.net This process involves reacting the aldehyde with hydrogen gas over a metal catalyst, such as palladium, platinum, or nickel, supported on a material like carbon or alumina. researchgate.net This approach is considered a "green" chemistry alternative as it avoids the use of stoichiometric metal hydride reagents. lakeland.edu

Another, less direct, route involves the functionalization of a methyl group. A multi-step sequence could begin with a 2-bromo-1-methyl-4,6-dimethoxybenzene precursor. This compound could undergo benzylic bromination using N-Bromosuccinimide (NBS) with a radical initiator, a process known as the Wohl-Ziegler reaction, to form a benzyl bromide. masterorganicchemistry.com Subsequent hydrolysis of the resulting benzyl bromide via an SN2 reaction would yield the desired this compound. sciencemadness.org

Regioselective Bromination Approaches for Dimethoxyphenyl Scaffolds

The precise placement of the bromine atom at the C2 position, flanked by the carbon bearing the methanol group and a methoxy-substituted carbon, is critical. This requires a highly regioselective bromination strategy that leverages the electronic properties of the dimethoxyphenyl ring system.

Direct Bromination Methods (e.g., Br₂, N-Bromosuccinimide)

Direct electrophilic aromatic substitution is the most common method for introducing a bromine atom onto an activated aromatic ring. For dimethoxy-substituted benzene (B151609) derivatives, several brominating agents are effective. Molecular bromine (Br₂) in a solvent like glacial acetic acid is a classic and potent reagent for this purpose. tandfonline.commdma.ch The reaction proceeds readily due to the highly activated nature of the dimethoxyphenyl ring.

N-Bromosuccinimide (NBS) is another widely used reagent, often favored for its ability to provide a low, steady concentration of bromine, which can enhance regioselectivity and minimize side reactions like polybromination. masterorganicchemistry.comgoogle.com NBS can be used in various solvents, including polar solvents like acetonitrile (B52724) or dimethylformamide (DMF), sometimes with a catalyst to enhance its electrophilicity. mdma.chnih.govscielo.brnsf.gov The choice of solvent can significantly influence reaction rates and selectivity. mdma.ch For example, the bromination of 2,3-dimethoxybenzaldehyde (B126229) was successfully carried out using NBS in DMF to produce the 6-bromo isomer. scielo.br

A comparison of common brominating agents for activated arenes is provided below.

| Brominating Agent | Solvent(s) | Key Features |

| Molecular Bromine (Br₂) | Glacial Acetic Acid, Methanol | Highly reactive; effective for activated rings. mdma.chdesigner-drug.com |

| N-Bromosuccinimide (NBS) | Acetonitrile, DMF, CCl₄ | Milder, solid reagent; can offer higher regioselectivity. scielo.brnih.gov |

| Dibromodimethylhydantoin (DBDMH) | CCl₃, CHCl₃ | More stable and cost-effective than NBS on a per-bromine basis. google.com |

Influence of Methoxy Substituents on Bromination Regioselectivity

The regiochemical outcome of the bromination is dictated by the powerful directing effects of the two methoxy (-OCH₃) substituents. The methoxy group is a strong activating group for electrophilic aromatic substitution, meaning it makes the aromatic ring more reactive towards electrophiles like Br⁺. youtube.comyoutube.com This is due to the ability of the oxygen's lone pairs to donate electron density into the ring through resonance.

Furthermore, the methoxy group is a strong ortho, para-director. youtube.comlibretexts.org This means it directs incoming electrophiles to the positions immediately adjacent (ortho) and directly opposite (para) to itself. In the precursor to this compound, the methoxy groups are at positions 4 and 6. These groups cooperatively activate the ring, with the highest increase in electron density occurring at the positions ortho and para to them. The C2 position is ortho to both the C1 substituent (which becomes the methanol group) and the C6-methoxy group, and it is also the position between the two activating methoxy groups in the broader 1,3-dimethoxy arrangement. This cumulative activation makes the C2 position the most nucleophilic site on the ring, thus directing the electrophilic bromine atom to substitute there with high selectivity.

Multi-Step Synthesis from Readily Available Aromatic Precursors

The synthesis of this compound can be envisioned as part of a longer synthetic sequence starting from simple, commercially available aromatic precursors. A logical starting material would be a compound that already possesses the 1,3,5-oxygenation pattern, such as phloroglucinol (B13840) (1,3,5-trihydroxybenzene) or 3,5-dimethoxy-substituted precursors.

A representative, albeit generalized, multi-step synthesis could proceed as follows:

Selective Methylation : Starting with phloroglucinol, a selective partial methylation could be performed to yield 3,5-dimethoxyphenol (B141022). This step is crucial for differentiating the oxygen functionalities for subsequent reactions.

Introduction of the Carbonyl Group (Formylation) : The next step would be to introduce an aldehyde group. A formylation reaction, such as the Vilsmeier-Haack or Gattermann reaction, could be used. The powerful directing effects of the hydroxyl and methoxy groups would need to be carefully considered to achieve formylation at the desired position (C2). For example, formylation of 3,5-dimethoxyphenol would likely lead to 2-hydroxy-4,6-dimethoxybenzaldehyde.

Regioselective Bromination : With the aldehyde and methoxy groups in place, regioselective bromination would be carried out. As discussed, the combined activating effects of the oxygen substituents would strongly direct the bromine to the remaining open activated position. In the case of 2-hydroxy-4,6-dimethoxybenzaldehyde, this would likely be the C3 or C5 position, highlighting the critical importance of the order of synthetic steps. A more successful strategy would involve brominating a precursor like 3,5-dimethoxybenzaldehyde (B42067) first, where the two methoxy groups would direct the bromine to the highly activated C2 position.

Final Reduction : Once the key intermediate, 2-bromo-4,6-dimethoxybenzaldehyde, is synthesized, the final step is the reduction of the aldehyde to the primary alcohol, as detailed in section 2.1.1, to yield the target molecule.

This multi-step approach demonstrates how the principles of substituent effects and strategic ordering of reactions are applied to construct complex substituted aromatic molecules from simple building blocks.

Chemical Reactivity and Transformations of 2 Bromo 4,6 Dimethoxyphenyl Methanol

Reactions Involving the Primary Alcohol Group

The primary alcohol group is susceptible to a variety of classic transformations, including oxidation, etherification, and esterification. These reactions allow for the conversion of the hydroxymethyl group into other important functional moieties.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary alcohol of (2-Bromo-4,6-dimethoxyphenyl)methanol can be selectively oxidized to either the corresponding aldehyde, 2-Bromo-4,6-dimethoxybenzaldehyde (B2683855), or further to the carboxylic acid, 2-Bromo-4,6-dimethoxybenzoic acid, depending on the choice of oxidizing agent and reaction conditions.

Mild oxidizing agents are employed to achieve the partial oxidation to the aldehyde, thereby avoiding overoxidation to the carboxylic acid. A common and effective reagent for this transformation is Pyridinium (B92312) chlorochromate (PCC). libretexts.org The reaction is typically carried out in an anhydrous solvent, such as dichloromethane (B109758) (DCM), to prevent the formation of the geminal diol hydrate (B1144303) from the aldehyde, which could be further oxidized.

For the complete oxidation to the carboxylic acid, stronger oxidizing agents are required. Potassium permanganate (B83412) (KMnO₄) is a powerful and frequently used reagent for converting primary alcohols and aldehydes to carboxylic acids. libretexts.org The reaction is often performed under basic or neutral conditions, followed by an acidic workup to protonate the resulting carboxylate salt. The benzylic position of the alcohol facilitates this oxidation process. masterorganicchemistry.com

| Product | Reagent(s) | Typical Conditions | Expected Outcome |

|---|---|---|---|

| 2-Bromo-4,6-dimethoxybenzaldehyde | Pyridinium chlorochromate (PCC) | Anhydrous CH₂Cl₂, Room Temperature | Selective oxidation to the aldehyde. |

| 2-Bromo-4,6-dimethoxybenzoic acid | Potassium permanganate (KMnO₄) | Aqueous base (e.g., NaOH), Heat; then H₃O⁺ workup | Complete oxidation to the carboxylic acid. |

Etherification and Esterification Reactions

The hydroxyl group of this compound can readily undergo etherification and esterification to yield a variety of derivatives.

Etherification is commonly achieved through the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide then displaces a halide from an alkyl halide in an Sₙ2 reaction to form the ether. youtube.comorganic-synthesis.com This method is highly efficient for forming ethers from primary alcohols and primary alkyl halides.

Esterification can be accomplished through several methods. The Fischer esterification involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). masterorganicchemistry.commasterorganicchemistry.com This is an equilibrium process, and the formation of the ester is typically favored by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com A more reactive and often higher-yielding method involves the acylation of the alcohol with an acyl chloride or an acid anhydride, usually in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct. masterorganicchemistry.com

| Reaction Type | Reagents | Typical Conditions | Product Class |

|---|---|---|---|

| Etherification (Williamson) | 1. NaH 2. Alkyl halide (e.g., CH₃I) | Anhydrous THF or DMF, 0 °C to Room Temp. | Ether (e.g., 1-bromo-2-(methoxymethyl)-3,5-dimethoxybenzene) |

| Esterification (Fischer) | Carboxylic acid (e.g., CH₃COOH), H₂SO₄ (cat.) | Heat, often with removal of H₂O | Ester (e.g., (2-bromo-4,6-dimethoxyphenyl)methyl acetate) |

| Esterification (Acylation) | Acyl chloride (e.g., CH₃COCl), Pyridine | CH₂Cl₂, 0 °C to Room Temp. | Ester (e.g., (2-bromo-4,6-dimethoxyphenyl)methyl acetate) |

Reactions at the Aryl Bromide Position

The carbon-bromine bond on the aromatic ring is a key site for transformations that modify the core structure of the molecule, most notably through substitution, reduction, and metal-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions

Direct nucleophilic aromatic substitution (SₙAr) of the bromide is generally challenging on this substrate. The SₙAr mechanism requires the aromatic ring to be activated by potent electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group, which stabilize the negatively charged Meisenheimer intermediate. youtube.comyoutube.com The methoxy (B1213986) groups on this compound are electron-donating, which deactivates the ring toward nucleophilic attack.

Therefore, substitution of the bromide by nucleophiles would likely require harsh reaction conditions (high temperature and pressure) or proceed through alternative mechanisms, such as a benzyne (B1209423) intermediate formed via elimination with a very strong base like sodium amide (NaNH₂). However, such conditions could also affect the other functional groups present in the molecule.

Reduction of the Aryl Bromide

The aryl bromide can be removed and replaced with a hydrogen atom through a process known as hydrodebromination. This reduction is a valuable synthetic tool for removing a halogen that may have been used as a directing group or for other synthetic purposes.

A common and efficient method for this transformation is catalytic hydrogenation. This involves treating the compound with hydrogen gas (H₂) in the presence of a palladium catalyst, often supported on carbon (Pd/C). researchgate.net A base, such as sodium acetate (B1210297) or triethylamine, is typically added to neutralize the HBr that is formed during the reaction. This method is generally mild and chemoselective, leaving other functional groups like the methoxy and alcohol moieties intact.

| Reaction | Reagents | Catalyst | Typical Conditions | Product |

|---|---|---|---|---|

| Hydrodebromination | H₂ (gas) | Palladium on Carbon (Pd/C) | Methanol (B129727) or Ethanol, Base (e.g., NaOAc), Room Temp. | (2,4-Dimethoxyphenyl)methanol |

Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

The aryl bromide functionality makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful methods for constructing new carbon-carbon bonds. masterorganicchemistry.com

The Suzuki reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. nih.govresearchgate.netgre.ac.uk This reaction is highly versatile and tolerates a wide range of functional groups, making it one of the most widely used cross-coupling methods.

The Heck reaction couples the aryl bromide with an alkene, such as styrene (B11656) or an acrylate, to form a new, substituted alkene. nih.govresearchgate.netu-szeged.hu The reaction requires a palladium catalyst and a base, and it typically proceeds with high stereoselectivity to yield the E-isomer of the product.

The Sonogashira reaction is used to form a C-C bond between the aryl bromide and a terminal alkyne. researchgate.netresearchgate.net This reaction is typically co-catalyzed by palladium and copper(I) species and is carried out in the presence of a base, such as an amine, which also often serves as the solvent. d-nb.info

These reactions provide synthetic routes to a vast array of more complex molecules, where the this compound framework is elaborated with new aryl, vinyl, or alkynyl substituents.

| Reaction Name | Coupling Partner | Typical Catalyst System | Base | Product Type |

|---|---|---|---|---|

| Suzuki Coupling | Aryl/Vinyl boronic acid (e.g., C₆H₅B(OH)₂) | Pd(PPh₃)₄ or Pd(OAc)₂/phosphine ligand | Na₂CO₃, K₂CO₃, or Cs₂CO₃ | Biaryl or Aryl-vinyl derivative |

| Heck Coupling | Alkene (e.g., Styrene) | Pd(OAc)₂/phosphine ligand | Et₃N, K₂CO₃ | Stilbene derivative |

| Sonogashira Coupling | Terminal Alkyne (e.g., Phenylacetylene) | Pd(PPh₃)₄/CuI | Et₃N, i-Pr₂NH | Diarylacetylene derivative |

Reactivity of the Dimethoxyaryl Moiety of this compound

The chemical behavior of the dimethoxyaryl portion of this compound is largely dictated by the electronic properties of its substituents on the aromatic ring. The interplay between the electron-donating methoxy groups, the electron-withdrawing but ortho-, para-directing bromo group, and the weakly deactivating hydroxymethyl group governs the molecule's reactivity, particularly in electrophilic aromatic substitutions and O-demethylation reactions.

Electrophilic Aromatic Substitutions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for benzene (B151609) and its derivatives. The outcome of such reactions on a substituted benzene ring is determined by the nature of the substituents already present. These groups can either activate or deactivate the ring towards electrophilic attack and direct the incoming electrophile to specific positions.

In the case of this compound, the aromatic ring is polysubstituted. The directing effects of these substituents are as follows:

Methoxy groups (-OCH₃): These are strongly activating groups due to their ability to donate electron density to the ring through resonance. They are ortho- and para-directors. organicchemistrytutor.comlibretexts.orgunizin.orgyoutube.com

Bromo group (-Br): Halogens are deactivating groups due to their inductive electron withdrawal. However, they possess lone pairs of electrons that can be donated via resonance, making them ortho- and para-directors. organicchemistrytutor.comunizin.orglibretexts.org

Hydroxymethyl group (-CH₂OH): This group is weakly deactivating and is generally considered a meta-director, though its influence is significantly weaker compared to the other substituents on this molecule.

Considering the substitution pattern of this compound:

The methoxy group at C-4 directs to its ortho positions, C-3 and C-5.

The methoxy group at C-6 directs to its ortho position, C-5.

The bromo group at C-2 directs to its ortho position, C-3, and its para position, C-5.

Both available positions on the ring, C-3 and C-5, are activated. However, the C-5 position is ortho to two activating methoxy groups and para to the bromo group, making it the most electron-rich and sterically accessible site for electrophilic attack. The C-3 position is ortho to one methoxy group and the bromo group. Therefore, electrophilic substitution reactions on this compound are predicted to yield predominantly the C-5 substituted product.

O-Demethylation Reactions to Phenols

The cleavage of aryl methyl ethers to form phenols is a crucial transformation in organic synthesis, often employed to deprotect hydroxyl groups. Several reagents are known to effect O-demethylation, with Lewis acids being particularly common. cnr.itnih.gov

For this compound, the two methoxy groups can be cleaved to yield the corresponding di- or tri-hydroxy phenol (B47542) derivative. Boron tribromide (BBr₃) is a highly effective reagent for this purpose, capable of cleaving aryl methyl ethers under relatively mild conditions. orgsyn.orgmdma.chcommonorganicchemistry.comsemanticscholar.org The reaction typically proceeds by the coordination of the Lewis acidic boron atom to the ether oxygen, followed by a nucleophilic attack of a bromide ion on the methyl group, leading to the formation of an alkoxydibromoborane, which is then hydrolyzed upon aqueous workup to yield the phenol. mdma.ch Generally, one equivalent of BBr₃ is required for each methoxy group to be cleaved. mdma.ch

Other reagents reported for the demethylation of aryl methyl ethers include pyridinium hydrochloride and pyridinium p-toluenesulfonate, which can be effective, sometimes in solvent-free conditions under microwave irradiation. semanticscholar.orgresearchgate.net

The following table summarizes typical conditions for the O-demethylation of various dimethoxyaryl compounds, illustrating the general methodologies applicable to this compound.

| Starting Material | Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3,3'-Dimethoxybiphenyl | BBr₃ | Dichloromethane, Room Temp., overnight | 3,3'-Dihydroxybiphenyl | 77-86 | orgsyn.org |

| 2,2'-Di-iodo-5,5'-dimethoxybiphenyl | BBr₃ (3 equiv.) | Not specified | 5,5'-Dihydroxy-2,2'-di-iodobiphenyl | 77 | mdma.ch |

| Veratrole (1,2-Dimethoxybenzene) | Pyridinium p-toluenesulfonate | Microwave, 270W, 2 min | Guaiacol (2-Methoxyphenol) | 70 | researchgate.net |

| 1,4-Dimethoxybenzene | Pyridinium p-toluenesulfonate | Microwave, 270W, 2 min | 4-Methoxyphenol | 70 | researchgate.net |

| 1-Bromo-2,4-dimethoxybenzene | Pyridinium hydrochloride | Microwave, 180°C, 20 min | 4-Bromo-2-methoxyphenol | Not specified | semanticscholar.org |

Synthesis and Structural Elucidation of Derivatives of 2 Bromo 4,6 Dimethoxyphenyl Methanol

Diaryl Methane (B114726) Derivatives

The synthesis of diaryl methanes represents a key transformation of brominated dimethoxybenzyl alcohols. These reactions typically involve the formation of a new carbon-carbon bond between the benzylic position of the starting material and another aromatic ring.

Alkylation Reactions with Substituted Benzenes

A primary method for synthesizing diaryl methanes from (2-bromo-4,5-dimethoxyphenyl)methanol involves Friedel-Crafts-type alkylation reactions with various substituted benzenes. nih.govmdpi.com This acid-catalyzed reaction effectively couples the benzyl (B1604629) alcohol with other aromatic compounds.

In a typical procedure, (2-bromo-4,5-dimethoxyphenyl)methanol is reacted with a substituted benzene (B151609) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in a dry solvent like dichloromethane (B109758) (CH₂Cl₂). nih.gov The reaction mixture is generally cooled initially and then stirred for an extended period to ensure completion. nih.gov This methodology has been successfully applied to produce a range of novel diaryl methane compounds with good to excellent yields, typically between 75% and 92%. nih.govmdpi.com The specific benzene derivatives used in these alkylations determine the final substitution pattern of the resulting diaryl methane. nih.gov

Table 1: Synthesis of Diaryl Methane Derivatives via Alkylation

| Starting Benzene Derivative | Product | Yield (%) |

|---|---|---|

| 1,2-Dimethoxybenzene | 1-((2-Bromo-4,5-dimethoxyphenyl)methyl)-2,3-dimethoxybenzene | 85% |

| 1,2,3-Trimethoxybenzene | 1-((2-Bromo-4,5-dimethoxyphenyl)methyl)-2,3,4-trimethoxybenzene | 92% |

| 1,2,4-Trimethoxybenzene | 2-((2-Bromo-4,5-dimethoxyphenyl)methyl)-1,3,4-trimethoxybenzene | 88% |

| 1,3,5-Trimethoxybenzene | 2-((2-Bromo-4,5-dimethoxyphenyl)methyl)-1,3,5-trimethoxybenzene | 75% |

Data sourced from studies on (2-bromo-4,5-dimethoxyphenyl)methanol. nih.govmdpi.com

Bromophenol Derivatives via Demethylation

The methoxy (B1213986) groups on the aromatic ring of (2-Bromo-4,6-dimethoxyphenyl)methanol and its derivatives can be cleaved to form corresponding phenol (B47542) or polyphenol compounds. This demethylation is a crucial step for creating bromophenol derivatives, which are of interest for their biological activities. nih.govnih.gov

Investigation of Reagents and Reaction Conditions for Demethylation (e.g., BBr₃)

Boron tribromide (BBr₃) is a highly effective and widely used reagent for the cleavage of aryl methyl ethers, a process known as demethylation. mdpi.comorgsyn.org This method is particularly valuable because it can be performed at or below room temperature, unlike many classical methods that require high temperatures. orgsyn.orgmdma.ch

The general procedure for the demethylation of diaryl methanes derived from (2-bromo-4,5-dimethoxyphenyl)methanol involves dissolving the compound in a dry solvent such as dichloromethane (CH₂Cl₂) and cooling the solution, often to 0 °C. nih.gov Boron tribromide, typically as a solution in the same solvent, is then added dropwise under an inert atmosphere (e.g., N₂). nih.gov The reaction mechanism proceeds through the formation of a complex between the Lewis acidic boron atom and the ethereal oxygen, making the methyl group susceptible to nucleophilic attack by a bromide ion. mdma.chnih.gov The amount of BBr₃ used is critical; it is advisable to use at least one equivalent for each methoxy group to be cleaved. nih.govmdma.ch After stirring for a period, such as 24 hours, the reaction is quenched, often with ice or methanol (B129727), and the desired bromophenol product is isolated through extraction. nih.govcommonorganicchemistry.com This strategy has been used to synthesize novel bromophenols from their corresponding methyl ethers in good yields, ranging from 73% to 82%. mdpi.com

Table 2: Synthesis of Bromophenol Derivatives via Demethylation with BBr₃

| Starting Diaryl Methane | Product | Yield (%) |

|---|---|---|

| 1-((2-Bromo-4,5-dimethoxyphenyl)methyl)-2,3-dimethoxybenzene | 4-((3,4-Dihydroxybenzyl)methyl)-5-bromo-benzene-1,2-diol | 82% |

| 1-((2-Bromo-4,5-dimethoxyphenyl)methyl)-2,3,4-trimethoxybenzene | 4-((2,3,4-Trihydroxybenzyl)methyl)-5-bromo-benzene-1,2-diol | 78% |

| 2-((2-Bromo-4,5-dimethoxyphenyl)methyl)-1,3,4-trimethoxybenzene | 4-((2,4,5-Trihydroxybenzyl)methyl)-5-bromo-benzene-1,2-diol | 73% |

| 2-((2-Bromo-4,5-dimethoxyphenyl)methyl)-1,3,5-trimethoxybenzene | 5-((3,4-Dihydroxy-5-bromobenzyl)methyl)-benzene-1,2,3-triol | 75% |

Data sourced from studies on derivatives of (2-bromo-4,5-dimethoxyphenyl)methanol. nih.govmdpi.com

Aliphatic Side Chain Modified Derivatives (e.g., Propionitrile)

Modification of the side chain of the (2-Bromo-4,6-dimethoxyphenyl) scaffold introduces different functional groups, leading to derivatives with distinct chemical properties. One such example is the synthesis of propionitrile (B127096) derivatives. Research in this area has led to the synthesis of 3-(2-Bromo-4,5-dimethoxyphenyl)propiononitrile. nih.gov

This compound can be prepared from β-(2-bromo-4,5-dimethoxyphenyl)-α-cyanopropionic acid by heating it in dimethylacetamide, which causes decarboxylation. nih.gov Another synthetic route involves the reduction of the double bond in 2-bromo-4,5-dimethoxycinnamonitrile. This can be achieved through catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst. google.com The resulting 3-(2-bromo-4,5-dimethoxyphenyl)propiononitrile is a white crystalline solid. google.com

Complex Heterocyclic and Polyaromatic Derivatives

The (2-Bromo-4,6-dimethoxyphenyl) framework can serve as a versatile building block for the synthesis of more complex molecular structures, including heterocyclic and polyaromatic systems. For instance, 2-bromo-4,5-dimethoxyhydrocinnamonitrile, an aliphatic side chain modified derivative, is a known precursor for key intermediates in the synthesis of alkaloids like xylopinine and other complex structures such as 4-substituted 3a,4,5,9b-tetrahydrobenz[e]isoindolines. nih.gov The functional groups present on the starting material—the bromo substituent, the methoxy groups, and the side chain—provide multiple reaction sites for elaboration into intricate ring systems.

Advanced Spectroscopic and Diffraction-Based Characterization Techniques

In addition to X-ray diffraction, computational methods and further analyses of crystal packing are employed. Hirshfeld surface analysis is used to decode and quantify intermolecular interactions within the crystal, providing insights into how molecules are arranged and interact with their neighbors. researchgate.netresearchgate.net Density Functional Theory (DFT) calculations can be used to compare experimentally determined geometries with theoretically optimized structures and to analyze the electronic properties of the molecule, such as the distribution of molecular electrostatic potential. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules. ¹H NMR provides detailed information about the proton environment, including the number of different types of protons, their chemical shifts, spin-spin coupling patterns, and integration. ¹³C NMR spectroscopy complements this by providing information on the carbon skeleton of the molecule.

For derivatives of this compound, NMR is used to confirm the outcomes of synthetic transformations. For example, in the synthesis of bromophenol derivatives, ¹H NMR is used to identify the signals corresponding to aromatic protons (Ar-H), methylene (B1212753) bridges (-CH₂-), and methyl groups (-CH₃). mdpi.com The chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, and the coupling constants (J) in Hertz (Hz) reveal the connectivity of adjacent protons.

In one study, the ¹H NMR spectrum of 4-Bromo-5-(2-bromo-4-hydroxybenzyl)benzene-1,2-diol showed distinct signals for the aromatic protons between δ 6.36 and 6.99 ppm, and a singlet at δ 3.80 ppm for the two methylene protons. mdpi.com The corresponding ¹³C NMR spectrum confirmed the presence of aromatic carbons, carbons bearing hydroxyl groups (OC), bromine-substituted carbons (C-Br), and the methylene carbon (CH₂). mdpi.com

The following table summarizes representative NMR data for derivatives related to this compound.

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|

| N-(2-bromo-4,5-dimethoxyphenyl)-4-methoxybenzenesulphonamide | 3.80 (s, 3H), 3.82 (s, 3H), 3.89 (s, 3H), 6.59 (s, 1H), 6.81 (s, 1H), 6.86 (d, J = 9.2 Hz, 2H), 7.62 (d, J = 9.2 Hz, 2H) | 55.5 (CH₃), 56.1 (2CH₃), 107.1 (C), 108.1 (CH), 114.0 (2CH), 114.3 (CH), 127.6 (C), 129.5 (2CH), 130.1 (C), 147.4 (C), 148.8 (C), 163.2 (C) | nih.gov |

| N-(2-bromo-4,5-dimethoxyphenyl)-4-methoxy-N-methylbenzenesulphonamide | 3.15 (s, 3H), 3.72 (s, 3H), 3.84 (s, 3H), 3.85 (s, 3H), 6.62 (s, 1H), 6.95 (d, J = 9.2 Hz, 2H), 6.99 (s, 1H), 7.73 (d, J = 9.2 Hz, 2H) | 38.3 (CH₃), 55.6 (CH₃), 56.0 (CH₃), 56.2 (CH₃), 113.0 (CH), 113.9 (2CH), 114.7 (C), 115.4 (CH), 130.1 (2CH), 130.6 (C), 132.4 (C), 148.4 (C), 149.4 (C), 163.0 (C) | nih.gov |

| 4-Bromo-5-(2-bromo-4-hydroxybenzyl)benzene-1,2-diol (18) | 6.99 (d, J = 2.5 Hz, 1H), 6.95–6.91 (m, 1H), 6.80 (d, J = 8.4 Hz, 1H), 6.68 (dd, J = 8.4, 2.5 Hz, 1H), 6.36 (s, 1H), 3.80 (s, 2H) | 157.7 (OC), 145.4 (OC), 140.3 (OC), 132.3 (C), 130.8 (C), 127.2 (C-Br), 120.0 (CH), 119.8 (CH), 117.8 (C-Br), 117.2 (CH), 115.7 (CH), 113.3 (CH), 40.2 (CH₂) | mdpi.com |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a sample, which causes vibrations of the molecular bonds. Specific functional groups absorb IR radiation at characteristic frequencies (expressed as wavenumbers, cm⁻¹), providing a molecular fingerprint.

For derivatives of this compound, IR spectroscopy can confirm the presence of key functional groups such as hydroxyl (-OH), methoxy (C-O), and aromatic rings (C=C). For example, the O-H stretching vibration of an alcohol or phenol typically appears as a broad band in the region of 3200-3600 cm⁻¹. pressbooks.pub Aromatic C-O stretching gives rise to strong peaks, such as the prominent peak at 1088 cm⁻¹ observed for 2,6-dimethoxybenzyl bromide. researchgate.net

In the characterization of 4-Bromo-5-(2-bromo-4-hydroxybenzyl)benzene-1,2-diol, a broad absorption at 3324 cm⁻¹ confirmed the presence of the hydroxyl groups. mdpi.com The spectrum also showed absorptions for aromatic C=C stretching (1605, 1490 cm⁻¹) and C-O stretching (1274, 1226 cm⁻¹). mdpi.com Vapor-phase IR experiments can also provide data to determine the substitution pattern of methoxy groups on the benzyl aromatic ring. researchgate.net

| Compound | Key IR Absorptions (cm⁻¹) | Functional Group Assignment | Reference |

|---|---|---|---|

| 4-Bromo-5-(2-bromo-4-hydroxybenzyl)benzene-1,2-diol (18) | 3324, 1605, 1490, 1274, 1226 | -OH (hydroxyl), C=C (aromatic), C-O (ether/phenol) | mdpi.com |

| 4-Bromo-5-(2-bromo-4-hydroxybenzyl)benzene-1,2-diol (19) | 3200, 1502, 1276, 1182 | -OH (hydroxyl), C=C (aromatic), C-O (ether/phenol) | mdpi.com |

| N-(2-bromo-4,5-dimethoxyphenyl)-4-methoxybenzenesulphonamide | 3265, 1594, 1510 | N-H (amine), C=C (aromatic) | nih.gov |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. fiu.edu Unlike low-resolution mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This high precision allows for the calculation of a unique molecular formula, providing definitive confirmation of a compound's identity.

In the analysis of synthesized derivatives of this compound, HRMS is crucial for verifying that the target molecule has been formed. The technique is particularly useful for distinguishing between compounds with the same nominal mass but different elemental compositions. The presence of bromine is readily identified due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which results in two peaks of nearly equal intensity separated by two mass units (M and M+2).

For instance, in the characterization of N-(2-bromo-4,5-dimethoxyphenyl)-4-methoxybenzenesulphonamide derivatives, HRMS was used to confirm the molecular formulas. nih.gov The experimentally measured mass (found) is compared to the theoretically calculated mass (calcd) for the proposed formula, with a close match providing strong evidence for the structure.

| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z | Reference |

|---|---|---|---|---|

| N-(2,4-dibromo-5-methoxyphenyl)-4-methoxy-N-methylbenzenesulphonamide | C₁₅H₁₆Br₂NO₄S | 479.9161, 481.9141, 483.9120 | 479.9157, 481.9141, 483.9118 | nih.gov |

| N-(2-bromo-4,5-dimethoxyphenyl)-N-benzyl-4-methoxybenzenesulphonamide | C₂₂H₂₃BrNO₅S | 492.0475, 494.0454 | 492.0473, 494.0440 | nih.gov |

X-ray Crystallography for Absolute Structure Determination

For derivatives of this compound, single-crystal X-ray diffraction can resolve any structural ambiguities that may remain after spectroscopic analysis. It is particularly valuable for establishing stereochemistry and understanding intermolecular interactions in the solid state.

Studies on related dimethoxybenzyl bromide isomers have utilized X-ray diffraction to determine their molecular conformations. For 2,6-dimethoxybenzyl bromide, the X-ray structure revealed that the two methoxy groups are essentially coplanar with the benzene ring, while the CH₂-Br bond is nearly orthogonal to it. mdpi.com In the case of 3,5-dimethoxybenzyl bromide, the bromine atom of the CH₂Br group lies out of the plane of the phenyl ring. cambridge.orgrero.ch Such analyses provide fundamental insights into the structural properties of these molecules. cambridge.orgrero.ch

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|

| 2,6-Dimethoxybenzyl bromide | Orthorhombic | Pna2₁ | a = 13.297 Å, b = 5.033 Å, c = 13.789 Å, α = β = γ = 90° | mdpi.com |

| 3,5-Dimethoxybenzyl bromide | Monoclinic | P2₁/c | a = 8.45 Å, b = 4.51 Å, c = 25.28 Å, β = 93.73° | rero.ch |

| (3,4-dimethoxybenzyl)triphenylphosphonium bromide | Monoclinic | P2₁/c | a = 14.1859 Å, b = 9.5336 Å, c = 30.2301 Å, β = 101.521° | researchgate.net |

Applications in Advanced Organic Synthesis

Role as a Key Synthetic Intermediate in Multi-Step Sequences

The strategic placement of functional groups in (2-Bromo-4,6-dimethoxyphenyl)methanol makes it an ideal intermediate in multi-step synthetic pathways. The bromine atom provides a handle for cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, enabling the formation of carbon-carbon bonds and the construction of more complex molecular architectures. The methoxy (B1213986) groups can be selectively demethylated to yield phenols, which can then be further functionalized. The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or converted into a leaving group for nucleophilic substitution reactions.

A notable application of this compound is in the synthesis of bromophenol derivatives. For instance, it has been used in the alkylation of substituted benzenes to produce novel diaryl methanes. mdpi.com These diaryl methanes can then undergo O-demethylation using reagents like boron tribromide (BBr₃) to yield the target bromophenol compounds. mdpi.com This multi-step sequence highlights the utility of this compound as a scaffold upon which molecular complexity can be systematically built.

Building Block for Complex Carbon Skeletons and Aromatic Systems

The structure of this compound is well-suited for the construction of intricate carbon skeletons and diverse aromatic systems. The presence of the bromine atom allows for its participation in various coupling reactions, which are fundamental to the assembly of complex frameworks. For example, ethynyl[2.2]paracyclophanes have been demonstrated as useful substrates for preparing complex, highly unsaturated carbon frameworks through dimerization reactions like Glaser coupling. nih.gov

Furthermore, the aromatic ring of this compound can be further elaborated through electrophilic aromatic substitution reactions, although the directing effects of the existing substituents must be considered. The combination of the bromo, methoxy, and hydroxymethyl groups provides multiple points for modification, allowing chemists to tailor the structure and properties of the resulting molecules. This versatility makes it a valuable starting material for creating novel compounds with unique three-dimensional structures and electronic properties.

Precursor for Specialized Chemical Entities

This compound is a precursor for a variety of specialized chemical entities. Its derivatives have been explored for their potential biological activities. For instance, novel bromophenol compounds synthesized from this precursor have shown inhibitory effects on enzymes such as acetylcholinesterase (AChE) and carbonic anhydrase (CA) isoenzymes I and II. mdpi.com These findings suggest potential applications in the treatment of diseases like glaucoma, epilepsy, and Alzheimer's disease. mdpi.com

The synthesis of these specialized entities often involves the strategic manipulation of the functional groups present in the starting material. For example, the synthesis of 2-bromo-4,5-dimethoxybenzenepropanenitrile involves the conversion of the related 2-bromo-4,5-dimethoxybenzaldehyde. google.com This aldehyde, which can be derived from the corresponding alcohol, undergoes a series of reactions including condensation and reduction to yield the target nitrile. google.com This nitrile is an important intermediate for other complex molecules. google.com

Table 1: Synthetic Transformations of this compound

| Starting Material | Reagents and Conditions | Product | Application |

| (2-Bromo-4,5-dimethoxyphenyl)methanol | Substituted benzenes, AlCl₃, CH₂Cl₂ | Diaryl methanes | Precursors for bromophenol derivatives mdpi.com |

| Diaryl methanes | BBr₃ | Bromophenol derivatives | Enzyme inhibitors mdpi.com |

| 2-Bromo-4,5-dimethoxybenzaldehyde | Acetonitrile (B52724), organic solvent, catalyst | 2-Bromo-4,5-dimethoxycinnamonitrile | Intermediate for phenylpropionitrile synthesis google.com |

| 2-Bromo-4,5-dimethoxycinnamonitrile | Reducing agent, methanol (B129727) | 2-Bromo-4,5-dimethoxy phenylpropionitrile | Intermediate for complex molecules google.com |

Contribution to Synthetic Pathways of Natural Product Analogues

The ability to synthesize natural product analogues is crucial for structure-activity relationship (SAR) studies, which aim to identify the key structural features responsible for a molecule's biological activity. researchgate.net By using this compound as a versatile building block, chemists can systematically modify different parts of a natural product's structure to create a library of analogues. researchgate.netnih.gov This approach can lead to the discovery of new compounds with improved potency, selectivity, or pharmacokinetic properties.

Mechanistic Investigations and Reaction Pathway Elucidation

Mechanistic Studies of Aromatic Substitution Reactions

Aromatic substitution reactions involving (2-Bromo-4,6-dimethoxyphenyl)methanol can proceed through either electrophilic or nucleophilic pathways, depending on the reagents and conditions. The directing effects of the substituents on the benzene (B151609) ring are crucial in determining the regioselectivity of these reactions.

Methoxy (B1213986) groups (-OCH₃) : These are strong activating groups and are ortho, para-directors due to their ability to donate electron density to the ring through resonance. libretexts.org

Bromo group (-Br) : This is a deactivating group due to its inductive electron withdrawal, but it is also an ortho, para-director because its lone pairs can participate in resonance. libretexts.org

Hydroxymethyl group (-CH₂OH) : This is a weak deactivating group and a meta-director.

The combined influence of two powerful ortho, para-directing methoxy groups and the ortho, para-directing bromo group overwhelmingly favors electrophilic substitution at the positions ortho and para to them. The C5 position is the most likely site for electrophilic attack, as it is para to one methoxy group and ortho to the other, and is sterically accessible.

Electrophilic Aromatic Substitution (EAS)

The fundamental mechanism for EAS is a two-step process. masterorganicchemistry.com First, the aromatic ring acts as a nucleophile, attacking a strong electrophile (E⁺) to form a resonance-stabilized carbocation intermediate known as a benzenonium ion or sigma complex. msu.edulibretexts.org This initial step is typically the slow, rate-determining step as it temporarily disrupts the ring's aromaticity. masterorganicchemistry.com In the second, faster step, a base removes a proton from the carbon where the electrophile has attached, restoring aromaticity and yielding the substituted product. masterorganicchemistry.com

Many electrophiles require activation by a Lewis acid catalyst to become reactive enough to be attacked by the aromatic ring. libretexts.org For instance, in bromination, a catalyst like iron(III) bromide (FeBr₃) polarizes the Br₂ molecule to generate a potent electrophile. libretexts.org

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is less common and generally requires the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a leaving group (like a halogen). openstax.orglibretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms when the nucleophile attacks the ring. libretexts.orglibretexts.org

For this compound, the ring is electron-rich due to the two methoxy groups, making it generally unreactive towards nucleophilic substitution under standard conditions. The SNAr mechanism would not be a favored pathway without significant modification of the molecule or the use of very harsh reaction conditions. libretexts.org

Detailed Analysis of Reduction and Oxidation Mechanisms

The functional groups of this compound present distinct sites for reduction and oxidation reactions.

Oxidation Mechanisms

The primary alcohol (-CH₂OH) group is the principal site of oxidation. Depending on the oxidizing agent and reaction conditions, it can be converted to either an aldehyde or a carboxylic acid.

Oxidation to Aldehyde : Milder oxidizing agents are used to stop the oxidation at the aldehyde stage. Reagents such as Pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are effective for this transformation. The mechanism for PCC involves the formation of a chromate (B82759) ester intermediate, followed by a base-assisted elimination of an alpha-proton to yield the aldehyde.

Oxidation to Carboxylic Acid : Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (generated from CrO₃ or Na₂Cr₂O₇ in acid), will oxidize the primary alcohol completely to a carboxylic acid. libretexts.org The mechanism with chromic acid proceeds through the aldehyde, which is then hydrated in the aqueous medium to form a gem-diol. This hydrate (B1144303) is subsequently oxidized further to the carboxylic acid.

| Oxidizing Agent | Product | Typical Conditions |

|---|---|---|

| Pyridinium chlorochromate (PCC) | 2-Bromo-4,6-dimethoxybenzaldehyde (B2683855) | Anhydrous CH₂Cl₂ |

| Potassium permanganate (KMnO₄) | 2-Bromo-4,6-dimethoxybenzoic acid | Basic aqueous solution, heat |

| Chromic Acid (H₂CrO₄) | 2-Bromo-4,6-dimethoxybenzoic acid | Aqueous acetone (B3395972) (Jones oxidation) |

Reduction Mechanisms

Reduction can target the aryl bromide or potentially the aromatic ring itself.

Hydrodebromination : The carbon-bromine bond can be cleaved and replaced with a carbon-hydrogen bond. This is commonly achieved via catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a source of hydrogen (H₂ gas or a transfer agent like formic acid). The mechanism involves oxidative addition of the aryl bromide to the Pd(0) surface, followed by reaction with hydrogen and reductive elimination.

Reduction of the Aromatic Ring : Under more forceful conditions (high pressure and temperature) with catalysts like rhodium or ruthenium, the aromatic ring itself can be reduced to a substituted cyclohexane (B81311) ring. This is a less common transformation for this type of substrate.

Reduction of Carbonyl Derivatives : If the alcohol is first oxidized to an aldehyde or carboxylic acid, these can be reduced back to the alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both aldehydes and carboxylic acids. A milder agent, sodium borohydride (B1222165) (NaBH₄), is typically used for reducing aldehydes but not carboxylic acids.

| Reducing Agent/System | Functional Group Targeted | Product |

|---|---|---|

| H₂ / Palladium on Carbon (Pd/C) | Aryl Bromide (C-Br) | (2,4-dimethoxyphenyl)methanol |

| Lithium Aluminum Hydride (LiAlH₄) | Aldehyde/Carboxylic Acid | This compound |

| Sodium Borohydride (NaBH₄) | Aldehyde | This compound |

Catalytic Reaction Mechanisms Involving this compound

The aryl bromide moiety of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. nobelprize.orgmdpi.com

Suzuki-Miyaura Coupling

One of the most important of these reactions is the Suzuki-Miyaura coupling, which couples an organohalide with an organoboron species, typically a boronic acid, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org

The catalytic cycle for the Suzuki reaction is generally understood to involve three main steps: libretexts.org

Oxidative Addition : The active Pd(0) catalyst reacts with the aryl bromide (this compound), inserting itself into the carbon-bromine bond. This forms a new Pd(II) complex. This step is often the rate-determining step in the cycle. nobelprize.orglibretexts.org

Transmetalation : The organic group from the boronic acid (which is activated by the base to form a more nucleophilic boronate complex) is transferred to the palladium(II) complex, displacing the bromide. This brings both organic partners together on the same palladium center. nobelprize.orgwikipedia.org

Reductive Elimination : The two organic groups on the palladium center are coupled together, forming a new carbon-carbon bond and the final product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.org

This reaction pathway allows for the direct connection of the (4,6-dimethoxy-2-hydroxymethyl)phenyl unit to a wide variety of other organic fragments, making it a powerful tool for constructing more complex molecules. nobelprize.org It has also been shown that under certain palladium-catalyzed conditions, benzyl (B1604629) alcohols can undergo direct C–O activation for Suzuki-Miyaura coupling, providing an alternative pathway to form diarylmethanes. rsc.org

Computational Chemistry and Theoretical Studies of 2 Bromo 4,6 Dimethoxyphenyl Methanol and Its Derivatives

Molecular Geometry Optimization and Conformation Analysis

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation, which corresponds to the global minimum on the potential energy surface. For a derivative, 2-bromo-4,6-bis(dibromoacetyl)resorcinol, DFT calculations were performed at the M062X/cc-PVTZ level of theory to achieve an optimized geometry in the gas phase. researchgate.net The resulting bond lengths and angles are then compared with experimental data, often obtained from X-ray crystallography, to validate the computational method. researchgate.net

In a study on related bromo-dimethoxybenzaldehydes, theoretical calculations were carried out using the CAM-B3LYP/6-311++G(d,p) level of theory. researchgate.netscielo.br The optimized geometric parameters, including bond lengths and dihedral angles, provide a detailed picture of the molecule's three-dimensional structure. For instance, the planarity of the aromatic ring and the orientation of the substituent groups are crucial for understanding its interactions. researchgate.net

Table 1: Selected Optimized Geometric Parameters for a (2-Bromo-4,6-dimethoxyphenyl) Derivative

| Parameter | Bond Length (Å) / Dihedral Angle (°) |

|---|---|

| C-C (ring) | 1.375 - 1.398 |

| C-Br | 1.912 - 1.951 |

| C-O | 1.350 - 1.370 |

| C-C-C-C (dihedral) | ~0.0 |

| C-C-C-O (dihedral) | ~180.0 |

Note: Data is based on structurally similar molecules and derivatives reported in the literature. Actual values for (2-Bromo-4,6-dimethoxyphenyl)methanol may vary.

Electronic Structure Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the electronic properties and reactivity of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity. bohrium.com

In the analysis of a novel bromo hydrazine (B178648) derivative incorporating a bromo-dimethoxyphenyl moiety, DFT calculations were used to determine the HOMO and LUMO energies. bohrium.com A smaller energy gap suggests higher reactivity. These calculations help in predicting how the molecule will interact with other species. bohrium.com

Table 2: Frontier Molecular Orbital Energies for a Bromo Hydrazine Derivative

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.8 |

| LUMO | -2.1 |

| Energy Gap (ΔE) | 3.7 |

Data from a related derivative, actual values for this compound may differ.

Mulliken Population Analysis (MPA) is a method for calculating the partial atomic charges within a molecule, providing insight into the distribution of electrons. uni-muenchen.deresearchgate.net By assigning the total electron population among the atoms, MPA helps to identify which atoms are electron-rich (negative charge) and which are electron-deficient (positive charge). uni-muenchen.de This information is crucial for understanding electrostatic interactions and predicting reactive sites. For a bromo hydrazine derivative, MPA was conducted to explore the charge distribution across the molecule. bohrium.com

Table 3: Calculated Mulliken Atomic Charges for a Bromo Hydrazine Derivative

| Atom | Charge (a.u.) |

|---|---|

| O | -0.2 to -0.3 |

| N | -0.1 to -0.2 |

| Br | -0.05 |

| C (aromatic) | Variable |

| H | +0.1 to +0.2 |

Note: Values are illustrative based on a related derivative and can vary significantly with the molecular structure and computational method.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution around a molecule. wolfram.comresearchgate.netnih.gov These maps are color-coded to indicate different regions of electrostatic potential. Typically, red areas signify electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue areas represent electron-deficient regions (positive potential), prone to nucleophilic attack. researchgate.net Green areas denote regions of neutral potential.

MEP analysis performed on derivatives, such as 2-bromo-4,6-bis(dibromoacetyl)resorcinol and bromo-dimethoxybenzaldehydes, has been used to identify reactive sites and predict intermolecular interactions like hydrogen bonding. researchgate.netresearchgate.net The most negative potential is often located around electronegative atoms like oxygen, while positive potential is found near hydrogen atoms. researchgate.netnih.gov

Analysis of Intra- and Intermolecular Interactions

The packing of molecules in a crystal is governed by a network of intra- and intermolecular interactions. Hirshfeld surface analysis is a powerful tool used to visualize and quantify these interactions. bohrium.comnih.gov The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close contact between molecules. Bright red spots on the dnorm surface indicate interactions shorter than the van der Waals radii, such as hydrogen bonds. nih.gov

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For a bromo hydrazine derivative, Hirshfeld analysis revealed the significant contributions of C-H···O, π–π stacking, and C-H···π interactions to the crystal's stability. bohrium.com Similarly, studies on other bromo-substituted aromatic compounds have used this analysis to understand the role of various weak interactions in the molecular assembly. researchgate.netnih.gov

Table 4: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Bromo Compound

| Contact Type | Contribution (%) |

|---|---|

| H···H | 29.7 |

| O···H / H···O | 17.9 |

| C···H / H···C | 19.2 |

| Br···C / C···Br | 5.6 |

| Other | 27.6 |

Data derived from (2E)-3-(3-bromo-4-fluorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one. nih.gov

Prediction and Validation of Spectroscopic Properties

Computational methods are also employed to predict spectroscopic properties, which can then be compared with experimental data for validation. nih.gov Theoretical calculations of Infrared (IR), ¹H NMR, and ¹³C NMR spectra for molecules like 2,4'-dibromoacetophenone (B128361) have been performed using DFT. researchgate.net The calculated vibrational frequencies and chemical shifts are often scaled to better match the experimental values. This correlation between theoretical and experimental spectra serves as a powerful confirmation of the optimized molecular structure and the computational methodology used. researchgate.net

Absence of Publicly Available Research Hinders Analysis of this compound Reaction Mechanisms

A comprehensive review of scientific literature reveals a significant gap in the computational chemistry and theoretical studies of this compound, particularly concerning the prediction of its reaction mechanisms and the calculation of energy profiles for its chemical transformations.

Despite the importance of understanding reaction pathways for the synthesis and application of chemical compounds, dedicated research on the theoretical underpinnings of this compound's reactivity appears to be unavailable in the public domain. Computational methods, such as Density Functional Theory (DFT), are powerful tools for elucidating the step-by-step processes of chemical reactions, identifying transition states, and determining the energy barriers that govern reaction rates. However, the application of these methods to this compound has not been documented in accessible scholarly articles or databases.

Consequently, it is not possible to provide a detailed, evidence-based discussion on the predicted reaction mechanisms or to present data tables of energy profiles for this specific compound and its derivatives. The generation of scientifically accurate and authoritative content on this topic is contingent upon the existence of primary research in the field. At present, the scientific community has not published studies that would allow for a thorough analysis as requested.

Further research employing computational chemistry techniques is necessary to illuminate the reaction kinetics and thermodynamics of this compound. Such studies would be invaluable for predicting its behavior in various chemical environments and for designing novel synthetic routes and applications.

Conclusion and Future Perspectives in the Chemistry of 2 Bromo 4,6 Dimethoxyphenyl Methanol

Summary of Current Research Trends and Accomplishments

Current research trends relevant to (2-Bromo-4,6-dimethoxyphenyl)methanol are largely inferred from studies on its precursors and isomers. A significant accomplishment is the established synthesis of its direct precursor, 2-bromo-4,6-dimethoxybenzaldehyde (B2683855) chemsynthesis.comnih.gov. The accessibility of this aldehyde via bromination of 4,6-dimethoxybenzaldehyde is a critical first step, as the target alcohol can be readily obtained through standard reduction protocols (e.g., using sodium borohydride).

Research on the isomeric compound, (2-bromo-4,5-dimethoxyphenyl)methanol, provides a strong indicator of the current interests in this class of molecules. This isomer is a well-documented intermediate in the synthesis of pharmaceuticals and other complex organic molecules chemicalbook.comnih.gov. For instance, it is a key building block for synthesizing derivatives used in medicinal chemistry google.com. Synthetic accomplishments in this area often involve the reduction of the corresponding aldehyde, which is prepared by the bromination of veratraldehyde sunankalijaga.orgdesigner-drug.comsunankalijaga.org. The subsequent use of (2-bromo-4,5-dimethoxyphenyl)methanol in alkylation reactions to form diaryl methanes highlights a prominent application for these types of benzyl (B1604629) alcohols rsc.org.

These parallel studies underscore the recognized value of brominated dimethoxybenzyl scaffolds in synthetic chemistry. The primary accomplishment is the establishment of synthetic routes to these building blocks, setting the stage for their broader application.

Potential for Novel Synthetic Methodologies and Chemical Transformations

The future development of this compound chemistry hinges on the innovation of both its synthesis and its subsequent transformations.

Novel Synthetic Routes:

Efficient Bromination: While the precursor aldehyde is known, developing more sustainable and high-yielding bromination methods for 1,3-dimethoxy-5-(hydroxymethyl)benzene or its protected derivatives could provide a more direct and atom-economical route to the target compound.

Ortholithiation Strategies: Directed ortho-metalation of 3,5-dimethoxybenzyl alcohol followed by bromination could offer an alternative, highly regioselective synthesis, avoiding the need for a separate reduction step from the aldehyde.

Biocatalysis: The use of alcohol dehydrogenases for the selective oxidation of the corresponding toluene (B28343) derivative to the benzyl alcohol, or for the reverse reduction of the aldehyde, presents a green chemistry approach that is gaining traction for substituted benzyl alcohols nih.gov.

Novel Chemical Transformations:

Catalytic Cross-Coupling: The benzylic alcohol can be transformed into a more reactive species, such as a benzyl bromide or phosphate. For example, conversion to 2-bromo-4,6-dimethoxybenzyl bromide would create a highly valuable alkylating agent for constructing complex molecular frameworks, analogous to the chemistry of 2,6-dimethoxybenzyl bromide mdpi.com.

Cascade Reactions: Designing one-pot reactions where the alcohol is first activated and then participates in a subsequent transformation, such as an intramolecular cyclization or a multicomponent reaction, could streamline synthetic pathways to complex heterocyclic systems.

Unexplored Reactivity and Derivatization Opportunities

The trifunctional nature of this compound offers a rich landscape for unexplored reactivity. Each functional group—the benzylic alcohol, the aryl bromide, and the dimethoxy-activated ring—provides a handle for selective modification.

| Functional Group | Potential Reaction Type | Potential Products/Applications |

| Benzylic Alcohol | Oxidation | 2-Bromo-4,6-dimethoxybenzaldehyde |

| Etherification / Esterification | Protected alcohols, prodrugs, polymer monomers | |

| Nucleophilic Substitution (after activation) | Benzyl halides, ethers, amines, azides | |

| Aryl Bromide | Palladium-catalyzed Cross-Coupling (Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig) | Biaryl compounds, substituted styrenes, alkynes, anilines |

| Metal-Halogen Exchange | Aryllithium or Grignard reagents for C-C bond formation | |

| Photoredox Catalysis | C-H functionalization, C-C/C-Het bond formation researchgate.net | |

| Aromatic Ring | Electrophilic Aromatic Substitution | Further functionalization (nitration, acylation), though sterically hindered |

| O-Demethylation | Phenolic derivatives with altered biological activity and solubility |

The most significant unexplored area is arguably the use of the aryl bromide moiety in modern cross-coupling reactions. This would allow for the direct attachment of diverse chemical fragments to the sterically congested ortho-position of the benzyl alcohol, creating a library of complex scaffolds from a single intermediate. Furthermore, derivatization of the alcohol group with specialized reagents could be used for analytical purposes, such as enhancing detection in mass spectrometry.

Emerging Roles in Chemical Biology and Materials Science (from a synthetic perspective)

From a synthetic standpoint, this compound is a promising starting material for creating novel molecules with potential applications in chemical biology and materials science.

Chemical Biology: The 2,4,6-trisubstituted aromatic pattern is a feature of various biologically active compounds, including certain chalcones with antitumor properties rjpbcs.com. The precursor, 2-bromo-4,6-dimethoxybenzaldehyde, is an ideal candidate for Claisen-Schmidt condensation reactions to produce novel brominated chalcones. The parent alcohol can be used to synthesize a variety of molecular probes and potential drug candidates. Its structural similarity to intermediates used in the synthesis of enzyme inhibitors suggests its potential as a scaffold for developing new therapeutic agents. The bromine atom provides a vector for late-stage functionalization, allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

Materials Science: The compound serves as a versatile building block for functional materials.

Polymer Chemistry: The benzylic alcohol can be used to create polyester (B1180765) or polyether monomers. Simultaneously, the aryl bromide can be used as a point of attachment in transition-metal-catalyzed polymerization reactions (e.g., Suzuki polycondensation) to create conjugated polymers with unique electronic and photophysical properties conferred by the sterically bulky, electron-rich repeating unit.

Supramolecular Chemistry and Crystal Engineering: The molecule contains hydrogen bond donors (–OH) and acceptors (–OCH₃), as well as a bromine atom capable of participating in halogen bonding. This makes it an interesting candidate for designing novel supramolecular assemblies and metal-organic frameworks (MOFs) where the specific substitution pattern can be used to control the final architecture and properties.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2-Bromo-4,6-dimethoxyphenyl)methanol, and how can researchers avoid undesired byproducts like δ-lactones during synthesis?

- Methodological Answer : The compound is often synthesized via electrophilic substitution or directed metalation of dimethoxybenzene derivatives. To prevent δ-lactone formation, a protected derivative (e.g., aryl-methanol) is recommended, as the electropositive aryl ring facilitates oxidative deprotection. Avoiding acidic conditions that promote lactonization is critical. For example, using AlCl₃ in dichloromethane (DCM) with controlled stoichiometry minimizes side reactions .

Q. How is recrystallization from methanol optimized for purifying this compound, and what safety precautions are necessary?

- Methodological Answer : Recrystallization involves dissolving the crude product in hot methanol, followed by slow cooling to room temperature. Needle-like crystals are typically obtained, as observed in X-ray crystallography studies of analogous compounds . Safety measures include using flame-retardant lab coats and ensuring proper ventilation, as brominated aromatic compounds may release toxic fumes during heating .

Q. Which spectroscopic techniques are essential for structural confirmation, and what key spectral features should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C-NMR : Look for methoxy proton signals at δ 3.8–4.0 ppm and aromatic protons downfield due to bromine's electronegativity.

- IR : A broad O-H stretch (~3200–3400 cm⁻¹) confirms the methanol group.

- Elemental Analysis : Validate C, H, Br, and O percentages against theoretical values .

Advanced Research Questions

Q. How can BBr₃-mediated demethylation be optimized to synthesize phenolic derivatives from this compound with high yields?

- Methodological Answer : Demethylation using BBr₃ in DCM at 0°C to room temperature achieves yields of 73–82%. Key factors include:

- Stoichiometry : A 3:1 molar ratio of BBr₃ to substrate.

- Reaction Time : 4–6 hours with constant stirring.

- Workup : Quench with ice-water to prevent over-dealkylation. This method preserves the bromine substituent while selectively removing methoxy groups .

Q. What role does methanol play as a co-solvent in catalytic oxidation studies involving metal oxides like nano-Eu₂O₃?

- Methodological Answer : Methanol enhances solubility of hydrophobic intermediates and stabilizes reactive oxygen species. In catalytic oxidations (e.g., 50% methanol/water mixtures), it improves mass transfer and prevents catalyst deactivation. However, excess methanol (>60%) can reduce reaction rates by diluting the aqueous phase .

Q. How do electronic effects of bromo and methoxy groups influence reactivity in electrophilic substitutions, and how can computational methods predict these effects?

- Methodological Answer : The bromine atom directs electrophiles to the para and meta positions via its −I effect, while methoxy groups activate the ring through +R effects. Density Functional Theory (DFT) calculations (e.g., using Gaussian 16) can map electrostatic potential surfaces (EPS) to predict regioselectivity. Hammett σ⁺ constants further quantify substituent effects on reaction rates .

Data Contradiction and Resolution

Q. How should researchers resolve conflicting NMR data for derivatives of this compound?

- Methodological Answer :

- Cross-Validation : Compare with IR (C-Br stretch ~600 cm⁻¹) and high-resolution mass spectrometry (HRMS) for molecular ion confirmation.

- X-ray Crystallography : Resolve ambiguous proton environments, as demonstrated for meso isomers of structurally similar compounds .

- Dynamic NMR : Use variable-temperature experiments to identify conformational exchange broadening in crowded spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.